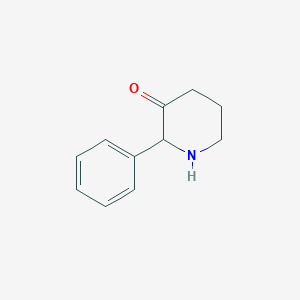
2-Phenyl-3-oxo-piperidine
Overview
Description
2-Phenyl-3-oxo-piperidine is a heterocyclic organic compound featuring a piperidine ring with a phenyl group attached to the second carbon and a ketone group at the third carbon. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-oxo-piperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . Another approach involves the oxidation of piperidine derivatives using reagents like sodium chlorite under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure can be used to produce the compound efficiently . This method includes steps such as oxidation, cyclization, and purification through recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3-oxo-piperidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactams using oxidizing agents like sodium chlorite.
Reduction: Hydrogenation to form piperidine derivatives using catalysts such as palladium or rhodium.
Substitution: Reactions with Grignard reagents to form substituted piperidines.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Palladium or rhodium catalysts.
Substitution: Grignard reagents in suitable solvents.
Major Products:
Oxidation: Formation of lactams.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
2-Phenyl-3-oxo-piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-oxo-piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to exhibit biological activities by inhibiting enzymes or interacting with receptors in the body . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.
Piperine: An N-acylpiperidine found in plants, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects.
Uniqueness: 2-Phenyl-3-oxo-piperidine stands out due to its specific structural features, which confer unique reactivity and biological activity. Its phenyl and ketone groups provide distinct sites for chemical modification, making it a valuable intermediate in the synthesis of diverse compounds .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-phenylpiperidin-3-one |
InChI |
InChI=1S/C11H13NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2 |
InChI Key |
ZGCNTWPBBJTVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(NC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














